molecular formula C7H11ClN4O B8729838 2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine

2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine

Cat. No.: B8729838
M. Wt: 202.64 g/mol
InChI Key: RRYMNVKVNNTFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a triazine ring substituted with chloro, ethoxy, and dimethylamine groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction conditions often include the use of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under conventional heating or microwave irradiation to achieve higher yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation may produce a triazine oxide .

Scientific Research Applications

2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. In the context of UV absorption, the compound can undergo excited-state proton transfer (ESIPT) to deactivate harmful UV radiation .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its controversial role in food safety.

    2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of various triazine derivatives.

    1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for other chemicals.

Uniqueness

2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of chloro, ethoxy, and dimethylamine groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

4-chloro-6-ethoxy-N,N-dimethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H11ClN4O/c1-4-13-7-10-5(8)9-6(11-7)12(2)3/h4H2,1-3H3

InChI Key

RRYMNVKVNNTFAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium (0.46 g.) in ethanol (50 ml.) was added with stirring and waterbath cooling (25° C.) to a solution of the dichlorotriazine (3.86 g.) from (a) in ethanol (50 ml.). Following the addition the solution was poured into ice water (250 ml.) and the product collected, dried and crystallised from petroleum as needles (2.5 g.) having a melting point of 124° C.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
dichlorotriazine
Quantity
3.86 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.